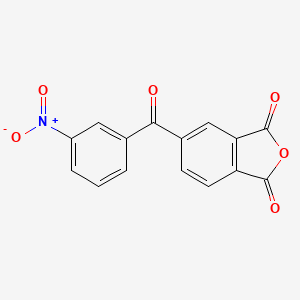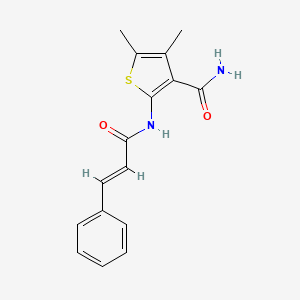
8-methoxy-N-(2-methoxyphenyl)quinoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-N-(2-methoxyphenyl)quinoline-5-sulfonamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-(2-methoxyphenyl)quinoline-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
8-methoxy-N-(2-methoxyphenyl)quinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various sulfonamide derivatives with different functional groups.
科学的研究の応用
8-methoxy-N-(2-methoxyphenyl)quinoline-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-methoxy-N-(2-methoxyphenyl)quinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfonamide groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
8-methoxyquinoline: Lacks the sulfonamide group, resulting in different chemical properties and biological activities.
N-(2-methoxyphenyl)quinoline-5-sulfonamide:
Quinoline-5-sulfonamide: Lacks both methoxy groups, which significantly alters its chemical behavior and biological effects.
Uniqueness
8-methoxy-N-(2-methoxyphenyl)quinoline-5-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical properties and enhance its potential for diverse applications in scientific research and industry.
特性
IUPAC Name |
8-methoxy-N-(2-methoxyphenyl)quinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-14-8-4-3-7-13(14)19-24(20,21)16-10-9-15(23-2)17-12(16)6-5-11-18-17/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUNNFULIKEGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)NC3=CC=CC=C3OC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5583144.png)
![(1R,5R)-N,N-dimethyl-6-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5583158.png)
![8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5583163.png)
![(2-methylphenyl)[4-(2-pyridyl)piperazino]methanone](/img/structure/B5583166.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5583170.png)
![1-ethyl-3-isobutyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5583172.png)
![(4S)-4-isopropyl-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B5583178.png)
![2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B5583197.png)
![1-(2-aminoethyl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5583201.png)
![4-{[1-(ethoxyacetyl)-4-piperidinyl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5583206.png)

![4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE](/img/structure/B5583231.png)
![1-{3-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-methyl-1H-indole](/img/structure/B5583233.png)

